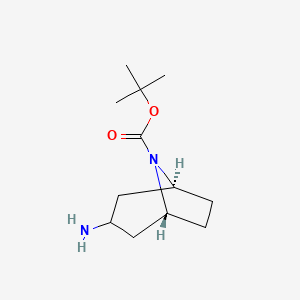

N-Boc-endo-3-aminotropane

Übersicht

Beschreibung

N-Boc-endo-3-aminotropane is an important organic intermediate . It is used as a reagent in the synthesis of tropane-derived CCR5 receptor antagonists .

Synthesis Analysis

N-Boc-endo-3-aminotropane can be synthesized using a biocatalytic route with immobilized ω-transaminase . This method exhibits excellent activity and stability under optimum process conditions, allowing for multiple rounds of enzyme reuse without significant loss of activity .Molecular Structure Analysis

The molecular formula of N-Boc-endo-3-aminotropane is C12H22N2O2 . Its average mass is 226.315 Da and its monoisotopic mass is 226.168121 Da .Chemical Reactions Analysis

N-Boc-endo-3-aminotropane can react with various compounds. For instance, it can react with alkyl halides to form amines, or with nitroalkanes to form oximes . It can also react with anhydrides or acid chlorides to form carboxylic acids, or with sulfonyl chlorides to form sulfonamides .Physical And Chemical Properties Analysis

The molecular formula of N-Boc-endo-3-aminotropane is C12H22N2O2 . Its average mass is 226.315 Da and its monoisotopic mass is 226.168121 Da .Wissenschaftliche Forschungsanwendungen

Synthesis of Diverse Chemical Compounds

N-Boc-endo-3-aminotropane is a useful building block for the synthesis of a variety of chemical compounds . It can be used to create complex molecules for various applications, including pharmaceuticals, agrochemicals, and materials science.

Reagent in Research

As a reagent, N-Boc-endo-3-aminotropane is used in research to facilitate various chemical reactions . Its reactivity allows it to undergo many reactions, including nucleophilic substitution and addition reactions .

Chromatography and Mass Spectrometry

N-Boc-endo-3-aminotropane may also be used in chromatography or mass spectrometry applications . These techniques are used to separate, identify, and quantify each component in a mixture.

Pharmaceutical Testing

N-Boc-endo-3-aminotropane can be used for pharmaceutical testing . It can serve as a reference standard for accurate results in pharmaceutical research and development.

Organic Chemistry

In organic chemistry, N-Boc-endo-3-aminotropane can be used to study reaction mechanisms and synthesize new organic compounds .

Material Science

In material science, N-Boc-endo-3-aminotropane can be used in the synthesis of new materials with potential applications in various industries .

Wirkmechanismus

Target of Action

N-Boc-endo-3-aminotropane is primarily used as a reagent in the synthesis of tropane-derived CCR5 receptor antagonists . The CCR5 receptor is a protein on the surface of white blood cells that is involved in the immune system as it acts as a receptor for chemokines. This makes it a target for the action of N-Boc-endo-3-aminotropane.

Mode of Action

N-Boc-endo-3-aminotropane has been shown to be highly reactive and to undergo many reactions, including nucleophilic substitution and addition reactions . The compound can be reacted with alkyl halides to form amines, or with nitroalkanes to form oximes . These reactions are crucial in the synthesis of tropane-derived CCR5 receptor antagonists.

Result of Action

The molecular and cellular effects of N-Boc-endo-3-aminotropane’s action are largely dependent on the compounds it helps synthesize. As a reagent in the synthesis of tropane-derived CCR5 receptor antagonists, its primary result of action would be the creation of these antagonists, which can block the CCR5 receptor and potentially influence immune response .

Action Environment

The action, efficacy, and stability of N-Boc-endo-3-aminotropane can be influenced by various environmental factors. For instance, it’s recommended to store the compound under inert gas (nitrogen or Argon) at 2–8 °C This suggests that the compound’s stability and reactivity may be affected by factors such as temperature, light, and the presence of oxygen

Safety and Hazards

When handling N-Boc-endo-3-aminotropane, it is advised to avoid breathing dust/fume/gas/mist/vapours/spray . It is recommended to wash thoroughly after handling, not to eat, drink or smoke when using this product, and to use it only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn .

Zukünftige Richtungen

N-Boc-endo-3-aminotropane is a versatile intermediate for the synthesis of diverse chemical compounds and is also used in research as a reagent . It has been shown to be highly reactive and to undergo many reactions, including nucleophilic substitution and addition reactions .

Relevant Papers An efficient method for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate using Amberlyst-15 as catalyst in ethanol is described . This procedure simplified the workup and was performed on a multikilogram scale in a reproducible manner to yield (3 R )- N -Boc-3-aminoazepane with 99.2% ee and 97.0% purity .

Eigenschaften

IUPAC Name |

tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)7-8(13)6-9/h8-10H,4-7,13H2,1-3H3/t8?,9-,10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJKEPNCNBWESN-PBINXNQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC1CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

207405-68-3, 744183-20-8 | |

| Record name | tert-butyl (1R,3R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-tert-butyl (1R,3S,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[(2S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]-](/img/no-structure.png)

![5-chloro-N-[(2S)-3-chloro-2-hydroxypropyl]thiophene-2-carboxamide](/img/structure/B1144773.png)

![[2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate](/img/structure/B1144776.png)

![[4aR-[4a|A,6a|A,7|A(1R*,2E,4R*),9a|A,11|A(S*)]]-4a,6,6a,7,8,9,9a,11-Octahydro-11-(5-hydroxy-2-methyl-1-cyclohexen-1-yl)-6a-methyl-2-phenyl-7-(1,4,5-trimethyl-2-hexenyl)-1H,5H-cyclopenta[f][1,2,4]triazolo[1,2-a]cinnoline-1,3(2H)-dione](/img/structure/B1144777.png)